![molecular formula C10H16N2O2 B2458798 1,3,3-三甲基-4-丙-2-烯酰哌嗪-2-酮 CAS No. 1521122-12-2](/img/structure/B2458798.png)
1,3,3-三甲基-4-丙-2-烯酰哌嗪-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one is an organic compound that has been the subject of much scientific research in recent years. This compound is of particular interest due to its potential applications in various fields, including medicine and agriculture. In
科学研究应用
抗惊厥剂
- 芳酰(氨酰)吡咯和抗惊厥活性: 一项关于芳酰(氨酰)吡咯的研究,一种新型的抗惊厥剂,展示了结构新颖的化合物在治疗癫痫中的潜力。这项研究中的先导化合物显示出与苯妥英和卡马西平相当的效力,突出了创新化学结构在癫痫管理中的治疗价值 (Carson et al., 1997).
PPARγ激动剂
- N-(2-苯甲酰苯基)-L-酪氨酸 PPARγ激动剂: 对 N-(2-苯甲酰苯基)-L-酪氨酸衍生物作为 PPARγ激动剂的研究提供了对代谢紊乱新治疗剂开发的见解。这些研究展示了分子修饰在增强药物特性(如溶解度和生物活性)中的重要性 (Collins et al., 1998).
HIV-1 附着抑制剂
- HIV-1 附着抑制剂的开发: 一系列针对 HIV-1 附着抑制剂的研究揭示了导致发现有效抗病毒剂的结构变化过程。这些发现强调了化学合成和构效关系 (SAR) 分析在为传染病创造有效治疗方法中的作用 (Meanwell et al., 2009).
肠促胰岛素系统和心血管生物学
- 肠促胰岛素系统的血管生物学: 对肠促胰岛素激素(如胰高血糖素样肽-1 (GLP-1))的心血管作用的研究突出了这些化合物在治疗糖尿病心血管功能障碍中的潜力。这项研究阐明了代谢调节和心血管健康之间的复杂相互作用,为治疗干预开辟了新途径 (Ussher & Drucker, 2012).
作用机制
Target of Action
The primary target of 1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one is the G12C mutant KRAS protein . KRAS is a GTPase that plays a crucial role in cell signaling pathways, and its G12C mutation is commonly associated with various types of cancer .
Mode of Action
Upon administration, 1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one selectively targets the KRAS p.G12C mutant at either the DNA, RNA, or protein level . This compound prevents the expression of and/or tumor cell signaling through the KRAS p.G12C mutant .
Biochemical Pathways
The compound’s action on the KRAS p.G12C mutant affects the downstream signaling pathways that this protein is involved in . These pathways are crucial for cell proliferation and survival, so their disruption can inhibit the growth of tumor cells .
Result of Action
The result of the compound’s action is the inhibition of growth in KRAS p.G12C-expressing tumor cells . This can potentially lead to the reduction of tumor size and slow down the progression of the disease .
属性
IUPAC Name |
1,3,3-trimethyl-4-prop-2-enoylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-8(13)12-7-6-11(4)9(14)10(12,2)3/h5H,1,6-7H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJJDSKAOKWACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(CCN1C(=O)C=C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethyl-4-(prop-2-enoyl)piperazin-2-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。